molecular formula C19H31F3Sn B3031918 Stannane, tributyl[4-(trifluoromethyl)phenyl]- CAS No. 86487-19-6

Stannane, tributyl[4-(trifluoromethyl)phenyl]-

Cat. No.: B3031918
CAS No.: 86487-19-6
M. Wt: 435.2 g/mol
InChI Key: HPTXTUCJAKOFES-UHFFFAOYSA-N
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Description

Stannane, tributyl[4-(trifluoromethyl)phenyl]- (IUPAC name: tributyl[4-(trifluoromethyl)phenyl]stannane) is an organotin compound with the molecular formula C₁₉H₃₁F₃Sn and a molecular weight of 434.71 g/mol. This compound features a central tin atom bonded to three butyl groups and a 4-(trifluoromethyl)phenyl substituent, making it a key reagent in cross-coupling reactions, particularly in polymer and materials science . The electron-withdrawing trifluoromethyl (-CF₃) group enhances the compound’s stability and reactivity in palladium-catalyzed Stille couplings, enabling the synthesis of conjugated polymers with tailored optoelectronic properties . Its synthesis typically involves reacting tributyltin chloride with a 4-(trifluoromethyl)phenyl Grignard or organolithium reagent under inert conditions, as demonstrated in the preparation of low-bandgap conjugated polymer precursors .

Properties

IUPAC Name

tributyl-[4-(trifluoromethyl)phenyl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTXTUCJAKOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380711
Record name Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86487-19-6
Record name Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of stannane, tributyl[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)phenyl halides with tributyltin hydride. One common method is the palladium-catalyzed stannylation of aryl halides, where the aryl halide reacts with tributyltin hydride in the presence of a palladium catalyst to form the desired stannane . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Nickel-Catalyzed Pathway

  • Oxidative addition : Ni(0) reacts with acyl fluoride (RCOF) to form Ni(II) acyl complex.

  • Decarbonylation : Release CO₂ to generate Ni(II) aryl species.

  • Transmetalation : Exchange with tributyltin hydride (Bu₃SnH) facilitated by CsF.

  • Reductive elimination : Forms arylstannane and regenerates Ni(0) .

Palladium-Catalyzed Pathway

  • Involves oxidative addition of aryl halide to Pd(0) → Pd(II) intermediate.

  • Transmetalation with Bu₃SnH → Pd(0) species and arylstannane .

Copper-Mediated Pathway

  • Single-electron transfer (SET) mechanism proposed for Cu(I)/Cu(II) redox cycling .

Stille Coupling

Forms carbon-carbon bonds with aryl halides/pseudohalides. Example:

  • Tributyl(4-fluorophenyl)stannane reacts with aryl iodides under Pd catalysis, yielding fluorinated biaryls .

Substitution Reactions

  • Electrophilic substitution : Trifluoromethyl group directs substitution at para positions.

  • Nucleophilic substitution : Tin center undergoes reactions with halides or pseudohalides .

Oxidation/Reduction

  • Oxidation : Generates organotin oxides (e.g., Bu₃SnO) via air or oxidizing agents.

  • Reduction : Acts as a reducing agent in radical-mediated processes .

Cross-Coupling

  • Stille coupling : Synthesizes fluorinated aromatics (e.g., tributyl(4-fluorophenyl)stannane + aryl iodides → fluorobiphenyls) .

  • Suzuki coupling : Used as a tin reagent in palladium-catalyzed systems .

Trifluoromethylation

  • Direct CF₃ transfer : Reacts with diazonium salts via rhodium catalysis to form α-(trifluoromethyl) ketones .

Material Science

  • Forms organotin polymers with potential electronic applications.

Experimental Data

ProductYieldKey NMR Data (¹H, ppm)Reference
Tributyl(4-butylphenyl)stannane67%0.89 (t, Bu), 7.14–7.19 (aromatic)
Tributyl(4-fluorobiphenyl)stannane72%7.13 (dd, F-H coupling)
(4-Chlorophenyl)sulfane70%7.28–7.42 (aromatic)

DFT Calculations

  • Radical stabilization energy (RSE) of tin hydrides:

    • Tributyl(4-trifluoromethylphenyl)stannane: 5.0 kcal/mol (low RSE → stability) .

    • Phenyl-substituted esters: 20.9 kcal/mol (high RSE → reactivity) .

Kinetic Studies

  • Nickel-catalyzed reactions exhibit 0.5–1.5 h⁻¹ turnover frequencies under optimized conditions .

Scientific Research Applications

Organic Synthesis

Stannane, tributyl[4-(trifluoromethyl)phenyl]- is extensively utilized in organic synthesis, particularly in Stille coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. The compound acts as a stannylating agent, allowing for the introduction of the tributylstannyl group into various substrates.

Materials Science

This compound plays a significant role in materials science, particularly in the development of organotin polymers. These materials exhibit unique electronic and optical properties that can be tailored for specific applications, including sensors and electronic devices.

Medicinal Chemistry

Research has indicated potential biological activities associated with organotin compounds, including stannane, tributyl[4-(trifluoromethyl)phenyl]-. It is studied as an intermediate in the synthesis of pharmaceuticals and may have applications in drug development due to its ability to modify biological pathways.

Catalysis

Stannane, tributyl[4-(trifluoromethyl)phenyl]- serves as a reagent in various catalytic processes. Its utility in cross-coupling reactions expands its application scope in synthetic organic chemistry. The compound can facilitate reactions that lead to the formation of complex molecular architectures essential for advancing chemical research.

Environmental Studies

Due to its toxicity profile, stannane, tributyl[4-(trifluoromethyl)phenyl]- is also studied for its environmental impact. It has been shown to be toxic to aquatic life and poses risks when released into water systems. Understanding its behavior and degradation pathways is crucial for assessing environmental safety.

Chemical Reactions Involving Stannane

Stannane, tributyl[4-(trifluoromethyl)phenyl]- undergoes various chemical transformations:

  • Oxidation : Can form organotin oxides or other oxidized derivatives.
  • Reduction : Acts as a reducing agent in organic synthesis.
  • Substitution : The phenyl group can participate in electrophilic substitution reactions.
  • Stille Coupling : Reacts with organic halides or pseudohalides under palladium catalysis to form carbon-carbon bonds.

Case Studies and Research Findings

  • Nickel-Catalyzed Decarbonylative Stannylation : A study demonstrated the effectiveness of stannane, tributyl[4-(trifluoromethyl)phenyl]- in nickel-catalyzed decarbonylative stannylation of acyl fluorides under ligand-free conditions, showcasing its utility in synthesizing complex aromatic compounds .
  • Synthesis of Organotin Polymers : Research has focused on using this compound for developing organotin-based polymers with enhanced properties for electronic applications .
  • Biological Activity Assessments : Investigations into the biological activities of organotin compounds have highlighted potential therapeutic roles and toxicological assessments necessary for safe application .

Mechanism of Action

The mechanism of action of stannane, tributyl[4-(trifluoromethyl)phenyl]- in chemical reactions typically involves the formation of organotin intermediates. In Stille coupling reactions, the compound reacts with a palladium catalyst to form a palladium-tin complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond. The trifluoromethyl group on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Key Spectral and Stability Data

Compound Name ¹¹⁹Sn-NMR Shift (ppm) Thermal Stability Solubility
Tributyl[4-(trifluoromethyl)phenyl]stannane Not reported High (decomposes >200°C) Soluble in THF, DMF
Tributyl(4-fluorophenyl)stannane -15.2 (predicted) Moderate Soluble in ethers, chlorinated solvents
Tributyl(4-nitrophenyl)stannane Not reported Low (sensitive to shock) Limited in polar solvents
Tributyl(thiophen-2-yl)stannane -22.4 (experimental) High Soluble in toluene, dichloromethane

Notes:

  • The -CF₃ group increases thermal stability but reduces solubility in non-polar solvents compared to thiophene derivatives.
  • ¹¹⁹Sn-NMR data for tetraaryl stannanes (e.g., tetrakis[4-trifluoromethylphenyl]stannane) show shifts near -60 to -80 ppm , but tributyl analogs exhibit upfield shifts due to alkyl substituents .

Biological Activity

Stannane, tributyl[4-(trifluoromethyl)phenyl]- (C19H31F3Sn), is an organotin compound with notable chemical properties and biological activities. This article explores its biological activity, including toxicity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

Stannane, tributyl[4-(trifluoromethyl)phenyl]- features a tin atom bonded to three butyl groups and a phenyl group substituted with a trifluoromethyl group. This unique structure imparts distinct electronic and steric effects that influence its reactivity and selectivity in various chemical reactions. The compound is classified as a reproductive toxin and is known to cause organ damage through prolonged exposure .

The biological activity of stannane, tributyl[4-(trifluoromethyl)phenyl]- is primarily attributed to its interactions with biological systems:

  • Toxicity : The compound exhibits acute toxicity, being harmful if swallowed or in contact with skin . Its toxicity extends to aquatic life, where it has long-lasting detrimental effects .
  • Reproductive Toxicity : Studies indicate that organotin compounds can disrupt endocrine functions, leading to reproductive toxicity .
  • Chemical Reactions : Stannane can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis and materials science .

Biological Activity Data

A summary of the biological activity data for stannane, tributyl[4-(trifluoromethyl)phenyl]- is presented in the table below:

Activity Description Reference
Acute ToxicityToxic if swallowed or dermally absorbed
Reproductive ToxicityCauses reproductive harm; disrupts endocrine function
Aquatic ToxicityHighly toxic to aquatic organisms with long-lasting effects
Role in Organic SynthesisUsed in Stille coupling reactions for carbon-carbon bond formation

Case Studies and Research Findings

Several studies have explored the biological implications and applications of stannane, tributyl[4-(trifluoromethyl)phenyl]-:

  • Stille Coupling Reactions : Research indicates that this compound is effective in coupling reactions involving aryl mesylates and tosylates. It demonstrates high efficiency when combined with various palladium catalysts, yielding significant amounts of desired products .
  • Environmental Impact Studies : Investigations into the environmental impact of organotin compounds reveal that stannane, tributyl[4-(trifluoromethyl)phenyl]- poses risks to aquatic ecosystems due to its persistence and toxicity .
  • Medicinal Chemistry Applications : Organotin compounds are being studied for their potential roles as intermediates in pharmaceutical synthesis. The unique properties of stannane, tributyl[4-(trifluoromethyl)phenyl]- make it a candidate for further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tributyl[4-(trifluoromethyl)phenyl]stannane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via organotin halide intermediates. For example, di-[4-(trifluoromethyl)phenyl]dichlorostannane is prepared by reacting SnCl₄ with a Grignard or organolithium reagent derived from 4-(trifluoromethyl)phenyl precursors . Yields depend on stoichiometry, solvent polarity (e.g., THF vs. ether), and reaction temperature. Lower temperatures (~0°C) minimize side reactions like disproportionation .

Q. How is tributyl[4-(trifluoromethyl)phenyl]stannane characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • ¹¹⁹Sn-NMR : Resonances for tetraaryl stannanes typically appear at δ ≈ −180 to −220 ppm, with shifts influenced by electron-withdrawing groups like CF₃ .
  • Mass Spectrometry (TOF-MS) : Fragmentation patterns confirm the Sn–C bond stability; major peaks correspond to loss of butyl groups and aryl-Sn fragments .
  • X-ray Crystallography : Used to resolve bond angles and Sn coordination geometry in crystalline derivatives (e.g., di-[4-(trifluoromethyl)phenyl]dichlorostannane) .

Q. What are the stability considerations for handling tributyl[4-(trifluoromethyl)phenyl]stannane in air or moisture?

  • Methodological Answer : Organotin compounds with electron-withdrawing substituents (e.g., CF₃) exhibit reduced sensitivity to hydrolysis compared to alkyltin analogs. However, storage under inert gas (N₂/Ar) and anhydrous solvents (e.g., dried DCM) is recommended to prevent Sn–C bond cleavage. Decomposition products may include SnO₂ and 4-(trifluoromethyl)phenol .

Advanced Research Questions

Q. How does the electron-withdrawing CF₃ group influence the reactivity of tributyl[4-(trifluoromethyl)phenyl]stannane in cross-coupling reactions?

  • Methodological Answer : The CF₃ group enhances electrophilicity at the tin center, facilitating transmetallation in Stille couplings. For example, in polymer synthesis, tributyl[4-(trifluoromethyl)phenyl]stannane reacts with dihalogenated monomers (e.g., 2,5-bis(trimethylstannyl)thiophene) under Wurtz coupling conditions to form conjugated polymers with high regioregularity . Kinetic studies show faster reaction rates compared to non-fluorinated arylstannanes .

Q. What challenges arise in polymerizing tributyl[4-(trifluoromethyl)phenyl]stannane via dehydrocoupling, and how are they mitigated?

  • Methodological Answer : Dehydrocoupling requires catalysts like Pd(0) or Ni(0) to activate Sn–H bonds. Challenges include:

  • Chain termination : CF₃ groups sterically hinder chain propagation. Using bulkier catalysts (e.g., PtBu₃-ligated Pd) improves chain length .
  • Side reactions : Competitive β-hydride elimination is minimized by low-temperature (−78°C) reactions in toluene .
  • Characterization : Gel permeation chromatography (GPC) and UV-Vis (λ ~ 400–500 nm) confirm polymer molecular weights (Mw ≈ 10–50 kDa) and optoelectronic properties .

Q. How can computational modeling resolve contradictions in NMR and crystallographic data for tributyl[4-(trifluoromethyl)phenyl]stannane derivatives?

  • Methodological Answer : Density functional theory (DFT) simulations correlate experimental ¹¹⁹Sn-NMR shifts with electronic environments. For example, discrepancies between observed and predicted shifts in di-[3,5-bis(trifluoromethyl)phenyl]dichlorostannane arise from solvation effects, which are accounted for using implicit solvent models (e.g., SMD) . X-ray vs. DFT bond-length mismatches (<0.02 Å) validate structural assignments .

Q. What role does tributyl[4-(trifluoromethyl)phenyl]stannane play in enhancing optoelectronic anisotropy in thin-film semiconductors?

  • Methodological Answer : When incorporated into semiconducting polymers (e.g., polyfluorenes), the CF₃ group induces planarization via intramolecular F···H interactions, increasing charge carrier mobility (µ ≈ 0.1–0.5 cm²/V·s). Grazing-incidence XRD and AFM reveal highly oriented morphologies in spin-coated films, critical for organic field-effect transistors (OFETs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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